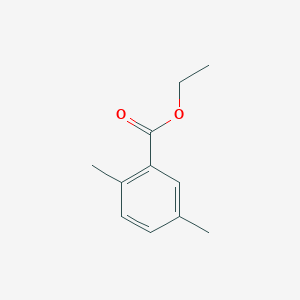

Ethyl 2,5-dimethylbenzoate

Description

Contextualization of Benzoate (B1203000) Esters within Organic Synthesis and Materials Science

Benzoate esters are a significant class of organic compounds with a long history of application and study. chemicalbook.com In organic synthesis, they are widely recognized as versatile intermediates and protecting groups. organic-chemistry.org The ester functionality can be readily introduced and removed, providing a strategic tool for chemists in the construction of complex molecules. organic-chemistry.org Furthermore, the aromatic ring of benzoate esters can be functionalized through various reactions, allowing for the synthesis of a diverse array of substituted aromatic compounds. acs.org

In the realm of materials science, benzoate esters are integral to the development of polymers, plasticizers, and other advanced materials. Their molecular structure, particularly the interplay between the rigid benzene (B151609) ring and the flexible ester group, can influence the mechanical and thermal properties of polymeric materials. atamanchemicals.com The specific nature and position of substituents on the benzene ring can further tailor these properties, leading to materials with customized characteristics.

Rationale for Dedicated Research on Ethyl 2,5-Dimethylbenzoate (B1239345)

The specific substitution pattern of ethyl 2,5-dimethylbenzoate, with methyl groups at the 2 and 5 positions, presents a unique case for investigation. The presence of a methyl group ortho to the ester functionality can introduce steric hindrance, potentially influencing the rates and outcomes of reactions at the ester group. The second methyl group at the meta position further modifies the electronic and steric environment of the aromatic ring.

Dedicated research on this compound is driven by the desire to understand these structure-property relationships. By studying its synthesis, reactivity, and physical characteristics, chemists can gain valuable insights into the fundamental principles that govern the behavior of substituted aromatic compounds. This knowledge can then be applied to the rational design of new molecules with specific desired properties for applications in pharmaceuticals, agrochemicals, and materials science. acs.org

Overview of Current Research Trajectories and Open Questions

Current research involving this compound and related substituted benzoates is exploring several key areas. One major trajectory is the development of more efficient and environmentally friendly methods for their synthesis. dergipark.org.tr This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. dergipark.org.tr Microwave-assisted synthesis, for example, has been explored as a rapid and energy-efficient method for producing esters like butyl benzoate. ijsdr.org

Another area of active investigation is the use of substituted benzoate esters as building blocks for more complex molecular architectures. For instance, research has shown that polysubstituted benzoic esters can be transformed into fluorenone frameworks, which are of interest for their potential applications in materials science. acs.org

Open questions in the field include a more thorough understanding of how the specific substitution pattern of this compound affects its biological activity and material properties. Further research is needed to explore its potential applications and to fully elucidate the mechanistic details of its reactions.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

| Property | Value |

| CAS Number | 33499-43-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 247.2 °C |

| Flash Point | 108.3 °C |

| Appearance | Colorless to pale yellow liquid |

Data sourced from various chemical suppliers and databases. carlroth.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZFMOLFXZLMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558966 | |

| Record name | Ethyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33499-43-3 | |

| Record name | Benzoic acid, 2,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33499-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for Ethyl 2,5 Dimethylbenzoate

Classical and Contemporary Esterification Strategies

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the fundamental method for synthesizing ethyl 2,5-dimethylbenzoate (B1239345) from 2,5-dimethylbenzoic acid and ethanol (B145695). This transformation can be achieved through various classical and modern approaches.

Fischer-Speier Esterification and Mechanistic Innovations

The mechanism of the Fischer-Speier esterification is a multi-step process that has been extensively studied: libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of the 2,5-dimethylbenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. scienceinfo.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The newly formed water molecule is eliminated, and the carbonyl double bond is reformed, resulting in a protonated ester. scienceinfo.commasterorganicchemistry.commasterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, ethyl 2,5-dimethylbenzoate, and regenerate the acid catalyst. scienceinfo.commasterorganicchemistry.com

A useful mnemonic to remember this sequence is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com While the fundamental mechanism proposed by Fischer and Speier in 1895 remains valid, modern mechanistic studies have provided deeper insights. scienceinfo.com For instance, the presence of a methyl group at the ortho-position (position 2) of the benzoic acid can introduce steric hindrance, which may influence the rate of nucleophilic attack and the stability of the tetrahedral intermediate. This concept of steric hindrance was first proposed by Victor Meyer in the context of esterification reactions that failed with sterically crowded substrates, such as 2,6-disubstituted benzoic acids. yale.edu

Catalytic Approaches in this compound Synthesis

The choice of catalyst is paramount in esterification as the reaction is exceptionally slow without one. scienceinfo.com Catalysts can be broadly categorized as homogeneous or heterogeneous, with a growing emphasis on developing greener alternatives.

Homogeneous catalysis represents the classical approach to Fischer-Speier esterification, where the catalyst is in the same phase as the reactants. For the synthesis of this compound, strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are commonly used. These catalysts efficiently protonate the carboxylic acid, initiating the reaction sequence. scienceinfo.com However, homogeneous catalysts present several disadvantages, including corrosion of equipment, difficulties in separation from the final product, and the generation of acidic waste, which poses environmental concerns. dergipark.org.tr

To overcome the drawbacks of homogeneous catalysts, significant research has focused on heterogeneous catalysts, which exist in a different phase from the reaction mixture. These solid acid catalysts offer considerable advantages, including ease of separation (typically by simple filtration), potential for regeneration and reuse, reduced corrosivity, and often milder reaction conditions. dergipark.org.trcmu.eduresearchgate.net

Several types of heterogeneous catalysts have proven effective for esterification reactions, and their principles are applicable to the synthesis of this compound.

| Catalyst Type | Examples | Key Advantages |

| Ion-Exchange Resins | Amberlyst-15, Smopex-101 | High catalytic activity, readily available, macroporous structure allows reactant access. dergipark.org.trabo.fiunive.it |

| Zeolites | Beta zeolite, H-ZSM-5 | Shape selectivity, high thermal stability, well-defined acidic sites. dergipark.org.trresearchgate.net |

| Supported Heteropolyacids | Tungstosilicic acid on silica (B1680970) | High acidity, potential for high activity and selectivity. dergipark.org.trmdpi.com |

| Metal Oxides/Sulfates | Sulfated zirconia, Graphene oxide | Strong acid sites, reusable, stable under reaction conditions. organic-chemistry.orgmdpi.com |

These catalysts facilitate the esterification reaction on their acidic surfaces, and their reusability makes them economically and environmentally attractive for industrial applications. dergipark.org.tr

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green strategies are being explored.

The use of recyclable heterogeneous catalysts is a cornerstone of green esterification. dergipark.org.tr Beyond this, other innovative techniques are being applied:

Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. cibtech.orgnih.gov The selective heating of polar molecules can lead to significant rate enhancements. cmu.edu

Alternative Solvents and Catalysts : Research into novel reaction media like deep eutectic solvents (DES) and ionic liquids is ongoing. dergipark.org.trmdpi.com These substances have low volatility and can act as both the solvent and the catalyst, potentially simplifying the process and reducing the use of volatile organic compounds (VOCs). dergipark.org.tr

Solvent-Free Conditions : A particularly green approach involves running the reaction without any additional solvent, using a large excess of the alcohol reactant (ethanol) to serve as both the solvent and a reactant. iastate.edu

These methods align with the goals of sustainable chemistry by improving energy efficiency, reducing waste, and utilizing safer materials.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

| Parameter | Effect on Reaction | Optimization Strategy |

| Reactant Molar Ratio | Affects the equilibrium position (Le Chatelier's Principle). | An excess of ethanol is typically used to drive the reaction towards the ester product. masterorganicchemistry.comorganic-chemistry.org Studies on similar esterifications show that increasing the alcohol-to-acid ratio (e.g., from 1:1 to 5:1) significantly improves the yield. cibtech.org |

| Catalyst Loading | Influences the reaction rate. | The amount of catalyst must be sufficient to achieve a reasonable reaction rate but not so high as to cause side reactions or add unnecessary cost. Optimal loading is often determined empirically, with typical values ranging from 5-10 wt% relative to the reactants. dergipark.org.trcibtech.org |

| Temperature | Impacts the rate of reaction and potential for side reactions. | The reaction is commonly performed at the reflux temperature of the alcohol (for ethanol, ~78 °C) or slightly higher to ensure a sufficient rate. scielo.br However, excessively high temperatures can lead to dehydration of the alcohol or other undesired side reactions. cibtech.org |

| Reaction Time | Determines the extent of conversion. | The reaction must be allowed to proceed long enough to reach or approach equilibrium for maximum yield. scielo.br Monitoring the reaction progress via techniques like gas chromatography (GC) can identify the optimal time, which can range from a few hours to over 20 hours depending on other conditions. scielo.br |

| Water Removal | Shifts the equilibrium to favor product formation. | Continuous removal of the water byproduct is a highly effective strategy. This can be achieved using a Dean-Stark apparatus, often with an azeotrope-forming solvent like cyclohexane (B81311) or toluene, or by adding a dehydrating agent like molecular sieves. scienceinfo.comorganic-chemistry.orgcibtech.org |

By systematically optimizing these parameters, the synthesis of this compound can be fine-tuned to achieve high conversion of the starting materials and excellent selectivity for the desired ester product. scielo.brresearchgate.net

Influence of Stoichiometry and Solvent Systems

The Fischer esterification is an equilibrium-limited process. According to Le Châtelier's principle, the equilibrium can be shifted toward the formation of the ester product by manipulating the concentration of reactants or products. A primary strategy is to use a significant excess of one of the reactants. In the synthesis of aromatic esters, ethanol often serves as both the reactant and the reaction solvent, ensuring a large molar excess which drives the reaction to completion.

Research on the microwave-assisted synthesis of the closely related ethyl benzoate (B1203000) has demonstrated the critical role of reactant stoichiometry. By systematically varying the molar ratio of benzoic acid to ethanol, an optimal ratio was identified that significantly impacts product yield.

| Benzoic Acid to Ethanol Molar Ratio | Product Yield (%) |

|---|---|

| 1:2 | 70 |

| 1:3 | 85 |

| 1:4.28 | 97 |

| 1:5 | 95 |

Table 1. Effect of Benzoic Acid to Ethanol Stoichiometry on Ethyl Benzoate Yield under Microwave Conditions at 170°C. uwlax.edu

While ethanol is the most common solvent for this specific transformation, the choice of solvent can be critical in other esterifications, particularly when aiming to remove water azeotropically. However, for the synthesis of a simple ethyl ester, using excess ethanol is the most direct and common industrial and laboratory practice.

Temperature and Pressure Effects

Temperature is a key parameter in the kinetics of esterification. Increasing the reaction temperature generally accelerates the rate of reaction by increasing the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. dnu.dp.ua In conventional heating, the reaction is typically conducted at the reflux temperature of the alcohol, which for ethanol is approximately 78°C.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating this reaction, allowing for rapid heating to temperatures well above the boiling point of the solvent in sealed vessels. academicpublishers.org Studies on ethyl benzoate synthesis show that significantly higher temperatures can be reached, drastically reducing reaction times from hours to minutes.

| Method | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |

|---|---|---|---|---|

| Microwave Irradiation | 170 | 5 min | 97 | Ethyl Benzoate |

| Microwave Irradiation | 85 | 1.5 h | 80.1 | Ethyl Benzoate |

Table 2. Influence of Temperature and Method on Synthesis Yield. uwlax.educibtech.org

Kinetic studies on the esterification of benzoic acid with 1-butyl alcohol have determined the activation energies to be 58.40 kJ/mol for the forward reaction and 57.70 kJ/mol for the reverse reaction, highlighting the thermal sensitivity of the equilibrium. dnu.dp.uaresearchgate.net There is limited research on the effects of pressure on the Fischer esterification of aromatic acids, as the reaction is typically performed at atmospheric pressure and does not involve significant volume changes in the liquid phase.

Catalyst Loading and Regeneration Studies

Acid catalysts are essential for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. While strong mineral acids like sulfuric acid are common, research into solid acid catalysts is growing due to their advantages in separation, reusability, and reduced corrosiveness.

The amount of catalyst used, or catalyst loading, is a critical variable. Insufficient catalyst results in a slow reaction rate, while excessive amounts can lead to unwanted side reactions and complicate purification. An optimal loading balances reaction speed and product purity. Research on the synthesis of ethyl benzoate using expandable graphite (B72142) as a solid acid catalyst demonstrated a clear relationship between catalyst loading and product yield.

| Catalyst Loading (wt%) | Ethyl Benzoate Yield (%) |

|---|---|

| 2 | 35.2 |

| 5 | 62.5 |

| 8 | 80.1 |

| 10 | 81.3 |

| 15 | 81.5 |

Table 3. Effect of Expandable Graphite Catalyst Loading on Ethyl Benzoate Yield. cibtech.org

The reusability of a catalyst is a key factor in sustainable and cost-effective chemical production. The same study on expandable graphite investigated its regeneration and reuse over several cycles. The catalytic activity was found to be stable for three cycles before a significant drop in performance was observed in the fourth run, indicating good, but limited, reusability under the tested conditions. cibtech.org

Emerging Synthetic Pathways for this compound Analogues

While Fischer esterification is the classic method, modern organic synthesis has introduced several novel catalytic pathways that enable the synthesis of aromatic esters and their analogues through different bond-forming strategies. These emerging methods offer alternative disconnections and can provide access to complex substituted benzoates that may be difficult to prepare via traditional routes.

Nickel-Catalyzed Decarbonylative Cross-Coupling: A significant advancement involves the use of nickel catalysts to couple aromatic esters with organoboron reagents, such as arylboronic acids. nih.gov In this transformation, the ester's C(acyl)-O bond is cleaved, and the entire carbonyl group is eliminated as carbon monoxide. This allows the aromatic core of the ester to be directly coupled with another aryl group. For analogues of this compound, this pathway could be used to synthesize biaryl compounds where the ester functionality acts as a leaving group. nih.govacs.org

Stereospecific Cross-Coupling of Benzylic Esters: For the synthesis of chiral analogues, nickel-catalyzed stereospecific cross-coupling reactions have been developed. These methods allow for the reaction of enantioenriched benzylic esters with Grignard reagents, proceeding with high stereochemical fidelity. semanticscholar.orgacs.org This enables the creation of complex molecules with defined stereocenters adjacent to the aromatic ring.

Palladium-Catalyzed C-H Functionalization: Palladium catalysis offers powerful tools for the direct functionalization of C-H bonds. These methods can be used to synthesize substituted aromatic ester analogues by forming new carbon-carbon or carbon-heteroatom bonds directly on the aromatic ring. For example, palladium-catalyzed oxidative coupling between benzoic acids and vinylarenes can produce analogues like ethyl-2-styrylbenzoate, demonstrating the versatility of this approach for creating complex molecular architectures. researchgate.net

Low-Valent Tungsten-Catalyzed Carbonylation: An alternative to starting with a carboxylic acid is to build the ester functionality from an aryl halide. A recently developed method uses a low-valent tungsten catalyst, W(CO)₆, to facilitate the carbonylative coupling of aryl iodides with alcohols. nih.gov This reaction introduces a carbonyl group from carbon monoxide gas and forms the ester in a single step. This pathway is valuable for creating a diverse library of substituted benzoate analogues from readily available aryl iodide precursors. nih.gov

Mechanistic Elucidation of Ethyl 2,5 Dimethylbenzoate Formation Reactions

Detailed Reaction Mechanisms of Esterification

The mechanism of Fischer esterification can be delineated into a sequence of protonation, nucleophilic addition, and elimination steps, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of 2,5-dimethylbenzoic acid by the acid catalyst. This step is critical as it activates the carbonyl carbon, making it a much stronger electrophile. libretexts.orgyoutube.com The resulting positive charge is delocalized through resonance, further enhancing its electrophilicity. yale.edu

Nucleophilic Addition: The activated carbonyl carbon is then attacked by the nucleophilic oxygen atom of an ethanol (B145695) molecule. libretexts.org This addition step results in the formation of a tetrahedral intermediate, where the carbon atom is sp3-hybridized. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This intramolecular or solvent-mediated proton transfer converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the elimination (departure) of a water molecule, a stable leaving group. yale.edu

Deprotonation: Finally, the protonated ester is deprotonated, typically by a base such as water or the conjugate base of the acid catalyst, to yield the final product, ethyl 2,5-dimethylbenzoate (B1239345), and regenerate the acid catalyst. masterorganicchemistry.com

The structure of the carboxylic acid plays a significant role, particularly concerning steric hindrance. For ethyl 2,5-dimethylbenzoate synthesis, the methyl group at the ortho-position (position 2) relative to the carboxylic acid group can introduce steric hindrance. This hindrance can impede the approach of the ethanol nucleophile to the carbonyl carbon. While not as severe as in 2,6-disubstituted benzoic acids (which are famously difficult to esterify via the Fischer method), this steric effect can influence the reaction rate. yale.edu The electronic effects of the two methyl groups, being electron-donating, slightly reduce the electrophilicity of the carbonyl carbon, but the protonation step largely overcomes this effect.

Kinetic Studies of this compound Esterification

While specific kinetic data for the esterification of 2,5-dimethylbenzoic acid to this compound is not extensively detailed in readily available literature, the kinetics can be understood by examining studies on similar systems, such as the esterification of benzoic acid with various alcohols.

Kinetic studies on the synthesis of ethyl benzoate (B1203000), a closely related compound, over an acidic cation-exchange resin showed that the reaction kinetics are best described by the Langmuir−Hinshelwood−Hougen−Watson (LHHW) model. researchgate.net This model accounts for the adsorption of reactants onto the catalyst surface. The following table presents data from a kinetic study on the esterification of benzoic acid with 1-butyl alcohol, which serves as a representative example of the kinetic parameters involved in such reactions.

| Parameter | Value | Conditions |

|---|---|---|

| Reaction System | Benzoic Acid + 1-Butyl Alcohol | Catalyst: Sulfuric Acid Temperature Range: 365.2–389.4 K |

| Forward Reaction Order | Assumed Second Order | |

| Reverse Reaction Order | Assumed Second Order |

This table is illustrative, based on typical findings for benzoic acid esterification. Specific reaction orders can vary with conditions and catalytic systems.

The activation energy (Ea) is the minimum energy required for the reaction to occur and is a critical parameter derived from kinetic studies at different temperatures. Thermodynamic properties such as the enthalpy (heat of reaction, ΔH) and entropy (ΔS) of the reaction provide insight into its feasibility and equilibrium position.

For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions, along with the thermal effect of the reaction, have been calculated. dnu.dp.ua These values provide a reasonable approximation for the synthesis of other alkyl benzoates like this compound.

| Thermodynamic / Kinetic Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction, Ea,f) | 58.40 kJ·mol-1 |

| Activation Energy (Reverse Reaction, Ea,r) | 57.70 kJ·mol-1 |

| Thermal Effect (ΔH) | 622 J·mol-1 |

Data from a study on the esterification of benzoic acid with 1-butyl alcohol. dnu.dp.ua

The small positive thermal effect indicates that the reaction is slightly endothermic. According to the Arrhenius equation, a higher activation energy corresponds to a lower reaction rate constant, meaning the reaction is more sensitive to temperature changes. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2,5 Dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 2,5-dimethylbenzoate (B1239345). Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and the assessment of its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2,5-dimethylbenzoate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons typically appear as a quartet at approximately 4.2 ppm (for the -CH₂- group) and a triplet at around 1.3 ppm (for the -CH₃ group), arising from spin-spin coupling. The aromatic region of the spectrum would show a more complex splitting pattern due to the substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester group (typically in the range of 165-175 ppm), the carbons of the ethyl group, and the carbons of the dimethyl-substituted aromatic ring. The chemical shifts of the aromatic carbons are influenced by the positions of the methyl and ester substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar compounds and serves as a predictive guide.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.2 (quartet) | ~61 |

| Aromatic -CH₃ (at C2) | ~2.4 (singlet) | ~20 |

| Aromatic -CH₃ (at C5) | ~2.3 (singlet) | ~21 |

| Aromatic C-H | 7.0-7.8 (multiplets) | 125-135 |

| Aromatic C (quaternary) | - | 130-140 |

| Ester C=O | - | ~167 |

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The most prominent features in the IR spectrum of an aromatic ester like this compound include:

C=O Stretch: A strong absorption band typically appears in the region of 1720-1700 cm⁻¹, characteristic of the carbonyl group in a conjugated ester. ucalgary.ca

C-O Stretch: A strong band, or a set of bands, between 1300 and 1100 cm⁻¹ is indicative of the C-O stretching vibrations of the ester linkage. ucalgary.ca

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Bands in the region of 3000-2850 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl and methyl groups.

Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) arise from the in-plane and out-of-plane bending vibrations of the C-H bonds and the C=C bonds of the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected absorption ranges based on the functional groups present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1700 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Bending | < 1600 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 178, confirming its molecular weight.

The fragmentation of this compound in the mass spectrometer is expected to follow pathways characteristic of aromatic esters. A common fragmentation involves the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent fragment ion at m/z 133. This corresponds to the 2,5-dimethylbenzoyl cation. Further fragmentation of this ion could lead to the loss of carbon monoxide (CO), yielding a fragment at m/z 105. The mass spectrum of the isomeric compound, ethyl 3,5-dimethylbenzoate, shows a base peak at m/z 133, supporting this predicted fragmentation pattern. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and for identifying and quantifying it in complex mixtures. The gas chromatogram would show a distinct peak for this compound at a specific retention time, and the mass spectrum of this peak would confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable tool for the analysis of this compound, particularly in complex matrices where the sample may not be suitable for direct injection into a GC system. LC-MS can be used for both qualitative and quantitative analysis, offering high sensitivity and selectivity.

Advanced Chromatographic Separation Techniques for Isolation and Quantification

Advanced chromatographic techniques are essential for the isolation and precise quantification of this compound from reaction mixtures or complex samples.

Optimization of Mobile and Stationary Phases

The successful separation of this compound by liquid chromatography is highly dependent on the choice of the mobile and stationary phases. For a moderately polar compound like this compound, reversed-phase chromatography is a common approach.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column is often a suitable choice for the separation of aromatic esters. The nonpolar nature of these stationary phases allows for good retention and separation based on the hydrophobicity of the analytes.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The optimization of the mobile phase composition (the ratio of organic solvent to water) is critical for achieving the desired retention time and resolution. A gradient elution, where the concentration of the organic solvent is increased over time, can be employed to effectively separate compounds with a wide range of polarities. The pH of the mobile phase is generally less critical for non-ionizable compounds like this compound.

For preparative chromatography, aiming to isolate pure this compound, column chromatography with silica gel as the stationary phase and a gradient of nonpolar/polar solvents (e.g., hexane/ethyl acetate) is a standard and effective method.

Sample Preparation Methodologies in Analytical Protocols

The accurate quantification and characterization of this compound in various matrices depend significantly on the sample preparation protocol. The primary goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument, typically a gas chromatograph (GC). uoguelph.cascioninstruments.com The choice of methodology is dictated by the complexity of the sample matrix (e.g., beverages, food products, environmental samples) and the concentration of the target analyte. taylorfrancis.com

Common sample preparation techniques applicable to volatile and semi-volatile aromatic esters like this compound include direct injection, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace (HS) techniques, including solid-phase microextraction (SPME). taylorfrancis.comthermofisher.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a conventional and robust method for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scioninstruments.com For this compound, which is an organic ester, LLE is effective for extraction from aqueous samples such as beverages or water.

The procedure involves mixing the sample with a suitable water-immiscible organic solvent. scioninstruments.com this compound, being relatively nonpolar, will partition into the organic phase. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous sample and by adding salt ("salting out") to decrease the analyte's solubility in the aqueous phase. nih.gov After thorough mixing, the layers are separated, and the organic layer containing the analyte is collected, potentially dried, concentrated, and then analyzed by GC-MS. scioninstruments.comresearchgate.net

Table 1: Typical Parameters for Liquid-Liquid Extraction of Aromatic Esters

| Parameter | Description | Common Selection | Rationale/Reference |

|---|---|---|---|

| Extraction Solvent | A water-immiscible organic solvent. | Dichloromethane, Diethyl ether, Hexane, Ethyl acetate | Chosen based on analyte solubility and volatility. uoguelph.cascioninstruments.commdpi.com |

| Sample to Solvent Ratio | The volumetric ratio of the sample to the extraction solvent. | 1:1 to 1:5 | Optimized to ensure efficient mass transfer of the analyte. mdpi.com |

| pH Adjustment | Modification of the sample's pH. | Adjusted to neutral or slightly basic. | To ensure the ester is not hydrolyzed and to suppress the solubility of potential acidic interferents. nih.gov |

| Salting Out | Addition of a neutral salt to the aqueous phase. | Sodium chloride (NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte. nih.gov |

| Extraction Repeats | The number of times the extraction is performed on the sample. | 2-3 times | Multiple extractions with fresh solvent improve recovery. nih.gov |

This table is interactive. Click on the headers to sort the data.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more modern and selective technique that involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). scioninstruments.com Analytes are retained on the sorbent while the sample matrix and impurities are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent. scioninstruments.comthermofisher.com

For a compound like this compound, a nonpolar sorbent such as C18 (octadecyl) or a polymeric sorbent would be suitable. nih.gov The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte. This technique offers high recovery, good reproducibility, and the ability to concentrate the analyte significantly. nih.gov

Table 2: General Protocol for Solid-Phase Extraction

| Step | Description | Typical Reagents/Conditions | Purpose/Reference |

|---|---|---|---|

| Sorbent Selection | Choice of the solid stationary phase. | C18, Styrene-divinylbenzene | Based on the nonpolar nature of aromatic esters. nih.gov |

| Conditioning | Wetting the sorbent to activate it. | Methanol followed by deionized water | Ensures reproducible retention of the analyte. brown.edu |

| Sample Loading | Passing the sample through the cartridge. | Slow, controlled flow rate | Allows for efficient partitioning of the analyte onto the sorbent. scioninstruments.com |

| Washing | Rinsing the cartridge to remove impurities. | Water or a weak organic-aqueous mixture | Removes interfering compounds without eluting the analyte. scioninstruments.com |

| Elution | Recovering the analyte from the sorbent. | Acetonitrile, Ethyl acetate, Methanol | A strong organic solvent disrupts analyte-sorbent interactions. nih.gov |

This table is interactive. Users can filter data based on the 'Step' column.

Headspace (HS) and Solid-Phase Microextraction (SPME)

Headspace-based techniques are ideal for the analysis of volatile organic compounds (VOCs) like this compound, particularly in complex solid or liquid matrices. thermofisher.comhpst.cz These methods are generally solvent-free, rapid, and can be easily automated. mdpi.comresearchgate.net

Static Headspace Analysis: In this method, the sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the gas phase (headspace) above the sample. hpst.cznih.gov A portion of this headspace gas is then directly injected into the GC-MS system. thermofisher.com This technique is effective for screening and quantifying VOCs without extensive sample cleanup. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a variation that uses a fused silica fiber coated with a stationary phase to extract and concentrate analytes from the sample's headspace or directly from a liquid sample. thermofisher.comnih.gov The fiber is exposed to the sample for a set time, after which it is retracted and inserted into the hot injector of the GC, where the trapped analytes are thermally desorbed onto the column. thermofisher.comresearchgate.net The choice of fiber coating is crucial for selective and efficient extraction. researchgate.netmdpi.com

Table 3: Key Parameters for HS and SPME Analysis of Volatile Esters

| Parameter | Technique | Typical Conditions | Rationale/Reference |

|---|---|---|---|

| SPME Fiber Coating | SPME | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), Carboxen/PDMS | Choice depends on the polarity and volatility of the target analytes. PDMS/DVB is effective for aromatic compounds. researchgate.net |

| Incubation Temperature | HS & SPME | 60 - 100 °C | Increases the vapor pressure of the analyte, promoting its transfer to the headspace. hpst.czresearchgate.net |

| Incubation Time | HS & SPME | 15 - 30 minutes | Allows the system to reach equilibrium between the sample and the headspace. hpst.czresearchgate.net |

| Extraction Time | SPME | 10 - 40 minutes | The duration the fiber is exposed to the sample headspace for analyte adsorption. researchgate.net |

| Desorption Temperature | SPME | 240 - 270 °C | Ensures complete and rapid transfer of analytes from the fiber to the GC column. nih.gov |

This interactive table allows for comparison between HS and SPME techniques.

The selection of the most appropriate sample preparation methodology requires careful consideration of the sample matrix, the expected concentration of this compound, and the specific requirements of the analytical instrumentation. For trace analysis in complex matrices, methods like SPME often provide the best sensitivity and selectivity. mdpi.comresearchgate.net For simpler matrices or higher concentrations, LLE or even direct dilution may be sufficient. nih.govttb.gov

Computational Chemistry and Theoretical Investigations of Ethyl 2,5 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure of molecules. This information is crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a valuable tool for studying the mechanisms of chemical reactions involving medium-sized organic molecules like ethyl 2,5-dimethylbenzoate (B1239345).

In mechanistic studies of benzoate (B1203000) esters, DFT is used to map out the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. For instance, in the hydrolysis of an ester, DFT calculations can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group.

The methyl groups at the C2 (ortho) and C5 (meta) positions on the benzene (B151609) ring of ethyl 2,5-dimethylbenzoate introduce specific electronic and steric effects that influence its reactivity.

Electronic Effects: The methyl groups are weak electron-donating groups, which slightly increase the electron density on the aromatic ring and the carbonyl carbon. This can subtly influence the rate of nucleophilic attack.

Steric Effects: The ortho-methyl group provides significant steric hindrance around the ester functionality. DFT calculations can quantify this steric strain in the transition state, which is crucial for understanding why reactions at the carbonyl group might be slower compared to an unsubstituted ethyl benzoate.

By comparing the calculated activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. Computational studies on related substituted benzoate esters have shown that the charge density on the carbonyl carbon is a key factor in determining hydrolysis rates. semanticscholar.org

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP, can provide highly accurate predictions of both ¹H and ¹³C NMR chemical shifts. rsc.org Calculations on substituted benzenes have shown that the accuracy of these predictions is sufficient to distinguish between different isomers and conformers. rsc.org For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the two distinct methyl groups, and the methylene (B1212753) and methyl protons of the ethyl group. These predicted values can be compared with experimental data to confirm the structure.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The calculated frequencies correspond to specific molecular motions, such as the C=O stretch of the ester group, C-O stretches, and vibrations of the aromatic ring. For this compound, a strong absorption band corresponding to the C=O stretch would be predicted, typically in the range of 1720-1740 cm⁻¹. The positions of C-H bending vibrations can also help confirm the 1,2,4-trisubstitution pattern on the benzene ring. spectroscopyonline.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π → π* transitions within the benzene ring).

| Spectroscopy Type | Feature | Predicted Value/Range | Comment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0-7.8 ppm | Three distinct signals due to the substitution pattern. |

| -OCH₂CH₃ | ~4.3 ppm (quartet) | Methylene protons of the ethyl group. | |

| Ring -CH₃ | ~2.3-2.5 ppm | Two distinct singlets for the C2 and C5 methyl groups. | |

| -OCH₂CH₃ | ~1.3 ppm (triplet) | Methyl protons of the ethyl group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~166 ppm | Typical range for an ester carbonyl. |

| Aromatic Carbons | ~128-138 ppm | Six distinct signals expected. | |

| Alkyl Carbons | ~14, 21, 61 ppm | Corresponding to the ethyl and two methyl groups. | |

| IR Spectroscopy | C=O Stretch | ~1725 cm⁻¹ | Strong, characteristic ester carbonyl absorption. |

| C-O Stretch | ~1250 cm⁻¹ | Characteristic ester C-O absorption. |

Note: The values in Table 1 are illustrative and based on typical chemical shifts for the functional groups present. Precise values would be obtained from specific DFT/GIAO calculations.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the physical behavior of molecules, including their motion and interactions over time.

This compound is not a rigid molecule. Rotation can occur around the single bonds, particularly the C(ring)-C(ester) bond and the C-O bond of the ester group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The steric hindrance caused by the ortho-methyl group is a dominant factor in the conformational preference of this compound. In unsubstituted ethyl benzoate, the ester group tends to be coplanar with the benzene ring to maximize π-conjugation. However, for a related compound, 2,6-dimethyl methyl benzoate, computational studies have shown that steric clash with the two ortho-methyl groups forces the ester group to be twisted almost perpendicular to the plane of the ring. rsc.org A similar, significant twist is expected for this compound due to the single ortho-methyl group, which would reduce the degree of conjugation between the carbonyl group and the aromatic ring. This has direct consequences for the molecule's electronic properties and reactivity.

Molecular mechanics force fields can be used to rapidly screen potential conformations, after which higher-level DFT calculations can be performed to obtain more accurate energies for the most stable conformers.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a solvent over time. By simulating the molecule's movement and its interactions with surrounding solvent molecules, MD can provide insights into solvation effects and the accessibility of the reactive site (the carbonyl carbon) to other reactants.

To study reaction pathways, more advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used. In this hybrid approach, the reacting parts of the molecules (e.g., the ester and a nucleophile) are treated with a high-level quantum mechanics method, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This allows for the simulation of a chemical reaction within its realistic solvent environment, providing a more accurate picture of the reaction profile, including the structure and energy of transition states.

Structure-Reactivity and Structure-Property Correlations for Benzoate Esters

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structure with its biological activity or physical properties. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to the observed activity or property.

For a series of benzoate esters, key molecular descriptors can be calculated using computational chemistry methods. These descriptors quantify various aspects of the molecule's structure and electronics.

| Descriptor Class | Specific Descriptor | Description | Relevance to this compound |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to donate or accept electrons in a reaction. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | |

| Partial Atomic Charges | The calculated charge on each atom. | The charge on the carbonyl carbon is critical for predicting susceptibility to nucleophilic attack. | |

| Steric | Molecular Volume/Surface Area | Measures the size of the molecule. | Important for understanding how the molecule fits into an enzyme's active site. |

| Sterimol Parameters | Quantify the steric bulk of substituents. | The ortho-methyl group would have a significant steric parameter. | |

| Thermodynamic | Heat of Formation (ΔH_f) | The energy of the molecule relative to its constituent elements. | Relates to the overall stability of the molecule. |

QSAR studies on p-hydroxybenzoate esters have shown that descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and the dipole moment (μ) can be strongly correlated with antimicrobial activity. researchgate.net For this compound, a QSAR model could be developed to predict properties like its rate of hydrolysis or its potential biological activity by calculating these and other relevant descriptors and comparing them to a training set of other benzoate esters. The Hammett equation is a classic example of a linear free-energy relationship that correlates the reaction rates of substituted benzene derivatives with electronic parameters of the substituents, providing a foundational concept for QSAR. semanticscholar.orgresearchgate.net

Applications of Ethyl 2,5 Dimethylbenzoate in Advanced Chemical Research and Development

Role as a Versatile Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, intermediates are the crucial building blocks for constructing more complex and often biologically active molecules. Ethyl 2,5-dimethylbenzoate (B1239345) serves as a valuable intermediate due to the reactivity of its ester group and the potential for functionalization of the aromatic ring.

Precursor in the Synthesis of Novel Organic Compounds

The structural scaffold of Ethyl 2,5-dimethylbenzoate makes it a suitable starting material for the synthesis of a variety of organic compounds. The ester functionality can undergo transformations such as hydrolysis, amidation, or reduction to afford the corresponding carboxylic acid, amides, or alcohol, which can then be further elaborated into more complex structures.

While direct research specifically detailing the use of this compound as a precursor for a wide range of novel compounds is not extensively documented in publicly available literature, its utility can be inferred from studies on closely related analogs. For instance, derivatives of substituted ethyl benzoates are utilized in the synthesis of biologically active molecules. A notable example, though involving a dimethoxy-substituted analog rather than dimethyl, is the synthesis of 2-(7-Chloroquinolin-4-ylamino)ethyl-2,5-dimethoxybenzoate. This compound has been investigated for its antimalarial, antileishmanial, and cytotoxic activities, highlighting the potential of the substituted benzoate (B1203000) core in medicinal chemistry. mdpi.com The synthesis of such molecules demonstrates the role of the substituted ethyl benzoate moiety as a key structural component that can be incorporated into larger, more complex bioactive compounds.

The general reactivity of benzoate esters suggests that this compound can be a precursor to various derivatives. The methyl groups on the aromatic ring can also influence the regioselectivity of further electrophilic substitution reactions, offering pathways to uniquely substituted aromatic compounds that may be of interest in pharmaceutical and agrochemical research. researchgate.net

Building Block for Complex Molecular Architectures

The development of complex molecular architectures, such as macrocycles and dendrimers, requires well-defined building blocks that can be precisely assembled. nih.govnih.gov While specific examples of this compound being directly used in the synthesis of macrocycles or dendrimers are not prominent in the literature, the principles of molecular design suggest its potential applicability.

The ester functionality of this compound can be a key reactive site for linking it to other molecules to form larger structures. For instance, after conversion to a di-functionalized derivative (e.g., by introducing reactive groups on the methyl substituents or the aromatic ring), it could potentially be used in cyclization reactions to form macrocycles. mdpi.com These cyclic compounds are of significant interest in host-guest chemistry and as therapeutic agents.

Dendrimers are highly branched, tree-like molecules with well-defined structures. researchgate.netiipseries.orgcellmolbiol.org The synthesis of dendrimers involves the stepwise addition of branching units. A molecule like this compound, after suitable modification to introduce multiple reactive sites, could theoretically serve as a core or a branching unit in dendritic structures. The steric hindrance provided by the methyl groups could influence the final conformation and properties of the resulting dendrimer.

Contributions to Materials Science Research

In materials science, the molecular structure of a compound dictates its macroscopic properties. The aromatic nature and the substitution pattern of this compound make it a candidate for investigation in various material applications, from polymers to liquid crystals.

Integration into Polymer Formulations as Additives

Benzoate esters are known to be used as plasticizers in polymer formulations, particularly for polyvinyl chloride (PVC). researchgate.netnih.gov Plasticizers are additives that increase the flexibility and durability of a material. While specific data on the performance of this compound as a plasticizer is limited, the general properties of benzoate esters suggest it could function in this capacity. The interplay between the rigid benzene (B151609) ring and the flexible ethyl group can influence the mechanical and thermal properties of polymers. The methyl substituents would further modify its compatibility and efficiency as a plasticizer.

The effectiveness of a plasticizer depends on several factors, including its molecular weight, polarity, and steric hindrance. The dimethyl substitution in this compound would increase its molecular weight and alter its polarity compared to unsubstituted ethyl benzoate, which could affect its plasticizing efficiency and migration resistance within the polymer matrix. nih.gov

| Property | General Role of Benzoate Esters as Plasticizers | Potential Influence of 2,5-Dimethyl Substitution |

| Flexibility | Increase the flexibility and reduce the brittleness of polymers like PVC. | May enhance or modify the plasticizing effect due to altered molecular shape and interactions. |

| Compatibility | Good compatibility with polar polymers. | The nonpolar methyl groups could influence compatibility with different polymer matrices. |

| Volatility | Generally lower volatility compared to some other plasticizer classes. | The increased molecular weight should lead to lower volatility and better permanence. |

| Migration | Can migrate out of the polymer over time. | Steric hindrance from the methyl groups might reduce the rate of migration. |

Exploration in Liquid Crystal Display Technologies

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Molecules that form liquid crystal phases (mesogens) are typically elongated and have a degree of rigidity. Benzoate esters are a common structural motif in mesogenic molecules. tandfonline.comijres.org The rigid phenyl benzoate core contributes to the formation of liquid crystalline phases.

While there is no direct mention of this compound in liquid crystal research, the study of other substituted benzoates provides insight into its potential role. The mesomorphic (liquid crystalline) behavior of a compound is highly dependent on its molecular structure, including the nature and position of substituents. tandfonline.comuobasrah.edu.iq

The introduction of methyl groups onto the phenyl ring, as in this compound, would have a significant impact on its potential mesogenic properties. Lateral substituents, such as methyl groups, can influence the packing of the molecules and, consequently, the type and stability of the liquid crystal phases. tandfonline.com For instance, lateral methyl groups can increase the breadth of the molecule, which may disrupt the formation of highly ordered smectic phases and favor the formation of nematic phases. The position of the substituents is also critical; the 2,5-substitution pattern would create a specific molecular shape that would influence intermolecular interactions.

| Structural Feature | Influence on Liquid Crystalline Properties |

| Phenyl Benzoate Core | Provides the necessary rigidity for mesophase formation. |

| Ethyl Tail | Contributes to the overall molecular shape and flexibility, influencing melting point and phase transitions. |

| 2,5-Dimethyl Substituents | Act as lateral groups that can alter molecular packing, potentially favoring nematic phases and affecting transition temperatures. |

Further research would be needed to synthesize and characterize the liquid crystalline properties of this compound and its derivatives to fully understand their potential in display technologies.

Investigation in the Development of Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.govrsc.orgsc.edu These materials are of great interest for applications in drug delivery, sensors, and actuators.

The incorporation of specific chemical moieties into a polymer structure can impart stimuli-responsive behavior. While there is no direct research linking this compound to responsive polymer systems, the ester group is susceptible to hydrolysis, which is a pH-dependent process. In principle, polymers containing pendant this compound groups could exhibit pH-responsive behavior. Under acidic or basic conditions, the ester could be cleaved, leading to a change in the polymer's solubility or conformation.

Furthermore, the aromatic ring could be functionalized with photo-responsive groups, such as azobenzenes, to create light-responsive materials. The synthesis of such functional monomers would be a key step in exploring the potential of this compound in the field of smart materials.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Ethyl 2,5-Dimethylbenzoate (B1239345)

Research into Ethyl 2,5-dimethylbenzoate has elucidated its fundamental chemical properties and established its role as a versatile building block in materials science and organic synthesis. A significant body of research has focused on its synthesis, typically achieved through the acid-catalyzed esterification of 2,5-dimethylbenzoic acid with ethanol (B145695). Spectroscopic characterization using techniques such as ¹H/¹³C NMR, FT-IR, and mass spectrometry has been crucial in confirming its molecular structure and purity.

A key finding in the study of this compound is the influence of its substitution pattern on its reactivity and properties. The methyl group at the ortho position to the ester functionality introduces steric hindrance, which can affect the rates and outcomes of reactions at the ester group. The second methyl group at the meta position further modulates the electronic and steric environment of the aromatic ring. This distinct structural feature has been leveraged in several areas of materials science.

One of the most notable applications of this compound is as a precursor in the synthesis of dendrimers. It has been utilized in the iterative coupling and hydrolysis steps to create fourth-generation acidic dendrimers. These dendritic structures have shown potential in enhancing the luminescence of lanthanide complexes through antenna effects, a finding that is significant for the development of advanced optical materials.

Furthermore, this compound has been employed as a ligand in the construction of Metal-Organic Frameworks (MOFs). Specifically, it has been used to create organotin(IV) carboxylate MOFs. The coordination geometry and resulting framework properties have been studied using FT-IR, NMR, and X-ray crystallography, contributing to the understanding of how ligand design influences the structure of MOFs.

The table below summarizes the key research applications of this compound.

| Research Area | Application of this compound | Key Findings |

| Dendrimer Synthesis | Precursor for fourth-generation acidic dendrimers | Potential for enhanced luminescence in lanthanide complexes. |

| Metal-Organic Frameworks (MOFs) | Ligand for organotin(IV) carboxylates | Influences the coordination geometry and framework properties. |

| Organic Synthesis | Versatile intermediate and protecting group | The ester functionality is readily introduced and removed. |

Identification of Promising Unexplored Research Directions

Despite the progress made, several promising research avenues for this compound remain largely unexplored. These directions offer the potential to uncover new applications and deepen the fundamental understanding of this compound.

A significant area for future investigation is the systematic exploration of the biological activity of this compound and its derivatives. While research on analogous benzoate (B1203000) esters has suggested potential antimicrobial and cytotoxic properties, a comprehensive screening of this compound derivatives is lacking. Structure-activity relationship (SAR) studies could be conducted by synthesizing a library of analogues with varied substituents on the aromatic ring to identify compounds with enhanced biological efficacy.

Another promising direction is the development of more sustainable and efficient synthesis methods . While traditional acid catalysis is effective, exploring novel catalytic systems, such as solid acid catalysts or enzymatic approaches, could lead to greener and more economical production processes. Microwave-assisted synthesis, which has been shown to be effective for other benzoate esters, could also be investigated to reduce reaction times and energy consumption.

The use of this compound as a building block for complex organic molecules warrants further exploration. Its unique substitution pattern can be exploited to synthesize novel pharmaceuticals, agrochemicals, and functional materials. For instance, the aromatic ring can be further functionalized through various reactions, while the ester group can be transformed into other functional groups, opening up a wide range of synthetic possibilities.

In the realm of materials science, while its use in specific dendrimers and MOFs has been demonstrated, there is considerable scope for expansion. For example, incorporating this compound into different types of polymers and plastics could lead to materials with tailored thermal and mechanical properties. The steric hindrance provided by the methyl groups could be harnessed to control polymer chain packing and morphology.

The following table outlines potential unexplored research directions.

| Research Direction | Proposed Investigation | Potential Outcome |

| Biological Activity | Synthesis and screening of a library of derivatives. | Discovery of new antimicrobial or cytotoxic agents. |

| Green Synthesis | Exploration of novel catalysts and reaction conditions. | More sustainable and economical production methods. |

| Complex Molecule Synthesis | Use as a starting material for pharmaceuticals and agrochemicals. | Development of new high-value chemical entities. |

| Advanced Materials | Incorporation into novel polymers and MOFs. | Materials with tailored thermal, mechanical, and optical properties. |

Broader Impact of this compound Research on Chemical Science and Technology

The study of this compound, while focused on a single chemical entity, has a broader impact on the fields of chemical science and technology. The insights gained from researching this compound contribute to a more profound understanding of fundamental chemical principles and drive innovation in various applied areas.

A major contribution of the research on this compound is the enhanced understanding of structure-property relationships in substituted aromatic compounds. The specific placement of the methyl groups provides a clear model for investigating the interplay of steric and electronic effects on chemical reactivity and material properties. This knowledge is transferable to the rational design of other molecules with desired characteristics, which is a cornerstone of modern chemical research and development. This understanding can be applied to the design of new pharmaceuticals, agrochemicals, and materials with specific functionalities.

In the field of materials science , the use of this compound in the synthesis of dendrimers and MOFs exemplifies how small organic molecules can be utilized to create complex, functional materials. This research contributes to the growing toolbox of building blocks available to materials chemists and engineers for the construction of advanced materials with applications in areas such as catalysis, separation, and sensing. fraunhofer.de

Furthermore, the pursuit of more efficient and environmentally friendly methods for the synthesis of this compound aligns with the broader push towards green chemistry in the chemical industry. The development of novel catalytic systems and reaction protocols for this specific ester can serve as a model for the synthesis of other valuable chemical compounds, thereby reducing waste and improving the sustainability of chemical manufacturing.

The exploration of the biological activity of this compound derivatives also has implications for medicinal chemistry and drug discovery . Even if the parent compound itself is not a potent drug, the knowledge gained from SAR studies can guide the design of new therapeutic agents.

Q & A

Q. What are the standard methods for synthesizing Ethyl 2,5-dimethylbenzoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 2,5-dimethylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is refluxed, followed by neutralization and extraction using organic solvents like dichloromethane. Purification is achieved via column chromatography with silica gel and gradients of nonpolar/polar solvents (e.g., hexane/ethyl acetate). Yield optimization requires precise stoichiometric ratios, controlled temperature, and anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm ester linkage and substituent positions. For example, ethyl group protons appear as a quartet (~4.2 ppm) and triplet (~1.3 ppm), while aromatic protons show splitting patterns based on substituent positions .

- FT-IR : C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 178 for C₁₁H₁₄O₂) confirm molecular weight .

Q. What safety protocols are critical when handling this compound?

- PPE : N95 masks, nitrile gloves, and safety goggles to prevent inhalation, skin contact, and eye irritation (classified as STOT SE 3) .

- Ventilation : Use fume hoods during synthesis to avoid respiratory exposure.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical attention is required for severe symptoms .

Advanced Research Questions

Q. How can this compound derivatives be evaluated for antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) Assays : Prepare serial dilutions (e.g., 0.03–0.3 mg/mL) in nutrient broth, inoculate with bacterial strains (e.g., E. coli, S. aureus), and incubate at 37°C for 24 hours. MIC is the lowest concentration inhibiting visible growth .

- Docking Studies : Use tools like GOLD Suite to simulate ligand-protein interactions (e.g., penicillin-binding proteins). Validate docking accuracy via RMSD (<2.0 Å) between co-crystallized and re-docked ligands .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

- Statistical Replication : Perform triplicate experiments with independent batches to assess variability.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on aromatic rings) to explain potency differences. For example, bulky substituents may hinder binding to enzyme active sites .

- Cross-Validation : Use multiple assays (e.g., brine shrimp lethality and in vitro cytotoxicity) to confirm bioactivity trends .

Q. How is this compound utilized in material science applications?

- Dendrimer Synthesis : Acts as a precursor for fourth-generation acidic dendrimers via ester hydrolysis and iterative coupling. Enhanced luminescence in lanthanide complexes has been reported via antenna effects .

- Metal-Organic Frameworks (MOFs) : Functionalized as a ligand for organotin(IV) carboxylates, characterized by FT-IR, NMR, and X-ray crystallography to study coordination geometry .

Q. What computational methods predict the environmental fate of this compound?

- QSAR Modeling : Correlate logP (2.09) and vapor pressure (0.0119 mmHg at 25°C) with biodegradation potential .

- Molecular Dynamics Simulations : Assess hydrolysis rates in aqueous environments using software like GROMACS, validated against experimental half-life data .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Boiling Point | 260.9°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.09 | |

| Vapor Pressure | 0.0119 mmHg at 25°C |

Q. Table 2. Example Bioactivity Data for Analogous Esters

| Compound | MIC (S. aureus) | Cytotoxicity (LC₅₀) | Reference |

|---|---|---|---|

| Ethyl 3-Oxo Derivative | 0.07 mg/mL | 280 µg/mL | |

| Benzyl Benzoate | 0.15 mg/mL | 420 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.